An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylhex-5-en-1-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylhex-5-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhex-5-en-1-amine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a terminal double bond and a secondary amine, makes it a valuable intermediate in the preparation of a variety of molecular scaffolds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective use in synthesis, process development, and quality control. This guide provides a detailed examination of the known and anticipated properties of N-Methylhex-5-en-1-amine hydrochloride, outlines robust analytical methodologies for its characterization, and discusses key considerations for its stability.
Chemical Identity and Structure
N-Methylhex-5-en-1-amine hydrochloride is the salt formed from the reaction of the secondary amine, N-Methylhex-5-en-1-amine, with hydrochloric acid. The presence of the hydrochloride group enhances the compound's stability and water solubility compared to its free base form.
Molecular Structure:
Caption: Chemical structure of N-Methylhex-5-en-1-amine Hydrochloride.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of N-Methylhex-5-en-1-amine hydrochloride is presented below. It is important to note that while some data for the specific hydrochloride salt is available, other properties are inferred from its free base or from structurally similar compounds due to a lack of publicly available experimental data.
| Property | Value | Source/Comment |
| Molecular Formula | C7H16ClN | [1][2] |
| Molecular Weight | 149.66 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 862175-17-5 | [1][2] |
| Melting Point | Estimated: ~250 °C | Based on the melting point of the saturated analog, N-methylcyclohexylamine hydrochloride.[3] |
| Boiling Point | Not available for the salt. The free base (N-methylhexylamine) boils at 141 °C. | [4] |
| Solubility | Soluble in water. | [1] |
| pKa | Estimated: ~10.9 | Based on the predicted pKa of the conjugate acid of N-methylhexylamine.[5] The pKa of the ammonium ion is a critical parameter for developing analytical methods and understanding its behavior in different pH environments. |
Analytical Methodologies for Characterization
The accurate characterization of N-Methylhex-5-en-1-amine hydrochloride is essential for quality control and research applications. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization is a key strategy for enhancing detectability, particularly for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Pre-column derivatization with reagents that introduce a chromophore or fluorophore is a robust and sensitive method for the quantification of secondary amines like N-Methylhex-5-en-1-amine.[2][6] Dansyl chloride is a widely used derivatizing agent for this purpose.[2][7]
Principle of Dansylation:
Dansyl chloride reacts with the secondary amine group of N-Methylhex-5-en-1-amine under alkaline conditions to form a highly fluorescent and UV-active sulfonamide derivative.[2][8] This allows for sensitive detection using fluorescence or UV detectors.[2]
Caption: Experimental workflow for HPLC analysis with Dansyl Chloride derivatization.
Detailed Protocol for HPLC-UV/Fluorescence Analysis:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh.
-
Buffer Solution: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~10 with NaOH.
-
Quenching Solution: A solution of a primary amine, such as methylamine hydrochloride (2% in water), can be used to react with excess dansyl chloride.[9]
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the alkaline buffer.
-
Add 200 µL of the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[10]
-
After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction. Vortex and allow to stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure elution of the hydrophobic derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~254 nm or fluorescence detection with excitation at ~340 nm and emission at ~525 nm.[7]
-
Rationale for Experimental Choices:
-
Alkaline pH: The derivatization reaction is most efficient at a pH where the amine is deprotonated and thus more nucleophilic.[2]
-
Excess Derivatizing Reagent: Using an excess of dansyl chloride ensures complete derivatization of the analyte.
-
Quenching Step: This is crucial to prevent the derivatization of other components in the analytical system and to obtain a stable baseline.
-
Reverse-Phase Chromatography: The dansyl derivative is significantly more hydrophobic than the parent amine, making it well-suited for separation on a C18 column.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile amines. For amine hydrochlorides, the amine must first be regenerated to its free base form to be amenable to GC analysis.[11] Derivatization can also be employed in GC to improve peak shape and thermal stability.
Detailed Protocol for GC-MS Analysis:
-
Sample Preparation (Amine Regeneration):
-
Dissolve a known amount of N-Methylhex-5-en-1-amine hydrochloride in deionized water.
-
Add a strong base, such as 1 M NaOH, to raise the pH above 11, ensuring the complete conversion of the amine salt to its free base.
-
Extract the free amine into an organic solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aliphatic amines.[12]
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Expected Mass Spectrum Fragmentation:
The mass spectrum of the free base, N-Methylhex-5-en-1-amine, is expected to show a molecular ion peak (M+) at m/z 113. Characteristic fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the formation of iminium ions. For N-Methylhex-5-en-1-amine, a prominent fragment would be expected at m/z 44, corresponding to [CH2=NHCH3]+.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt in a solvent like D₂O would be expected to show characteristic signals for the vinyl protons of the hexenyl group, the aliphatic chain protons, and the N-methyl protons. The protons adjacent to the nitrogen would be deshielded and likely appear as a triplet. The N-methyl group would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The olefinic carbons would appear in the downfield region (~115-140 ppm), while the aliphatic carbons would be found in the upfield region.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, which is typical for the N-H stretching vibration of a secondary ammonium salt. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1640 cm⁻¹.
Stability Considerations
The stability of N-Methylhex-5-en-1-amine hydrochloride is a critical factor for its storage and handling. As a solid, it is expected to be relatively stable. However, in solution, its stability can be influenced by factors such as pH, temperature, and light.
Key Stability Aspects:
-
pH Stability: In aqueous solutions, the compound's stability is pH-dependent. At acidic to neutral pH, it will exist predominantly as the protonated ammonium salt, which is generally more stable towards oxidation than the free amine. At alkaline pH, the equilibrium will shift towards the free amine, which may be more susceptible to degradation.
-
Thermal Stability: Forced degradation studies at elevated temperatures should be conducted to determine the compound's thermal lability and to identify potential degradation products.
-
Photostability: Exposure to UV light could potentially lead to polymerization or other reactions involving the terminal double bond. Photostability studies are recommended, especially for solutions.
A systematic stability study should be designed to evaluate the impact of these factors over time.
Caption: Principles of a stability study for a chemical intermediate.
Conclusion
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